3-Bromo-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide typically involves the bromination of 1-methylpyrazole followed by the introduction of a carboxamide group. One common method involves the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent to yield 3-bromo-1-methylpyrazole. This intermediate is then reacted with a carboxamide source, such as an amide or an amine, under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antifungal and anticancer compounds.
Agricultural Chemistry: The compound is explored for its potential as a fungicide or herbicide.
Biological Research: It serves as a tool compound for studying the biological activity of pyrazole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylpyrazole: Lacks the carboxamide group, making it less versatile in certain applications.
1-Methyl-3,5-dibromopyrazole: Contains an additional bromine atom, which can alter its reactivity and biological activity.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Features a nitrile group instead of a carboxamide group, leading to different chemical properties and applications.
Uniqueness
3-Bromo-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H6BrN3O |
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Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-bromo-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C5H6BrN3O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,7,10) |
InChI Key |
QWLBFKACNUIQHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(=O)N |
Origin of Product |
United States |
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